molecular formula C15H17NO3 B181149 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile CAS No. 51533-65-4

1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B181149
CAS RN: 51533-65-4
M. Wt: 259.3 g/mol
InChI Key: DGEFSVRXOCLHAY-UHFFFAOYSA-N
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Patent
US04843081

Procedure details

A solution of dimethyl 4-(3,4-dimethoxyphenyl)-4-cyanopimelate (11.2 g, 32.1 mmol), sodium hydride (2.31 g, 48.1 mmol) and methanol (1 ml) in 250 ml anhydrous toluene was heated at reflux for 10 hours, cooled to 25° C., quenched with 4 ml acetic acid, washed with H2O, alkali, and brine and dried with MgSO4. The volatiles were removed in vacuo. The residue was recrystallized with hexanes-ethyl acetate. This intermediate was heated at reflux in ethanol, concentrated HCl and 25% aqueous H2SO4 for 10 hours. The volatiles were removed in vacuo. The residue was diluted with water and extracted with ether. The combined organic extracts were washed with water, brine and dried (MgSO4). The volatiles were removed in vacuo. The residue was recrystallized with toluene and then with hexanes-ethyl acetate, mp 111°-12° C. ##STR5##
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([C:24]#[N:25])([CH2:18][CH2:19][C:20]([O:22]C)=O)[CH2:12][CH2:13]C(OC)=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Na+].CO>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]2([C:24]#[N:25])[CH2:12][CH2:13][C:20](=[O:22])[CH2:19][CH2:18]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C(CCC(=O)OC)(CCC(=O)OC)C#N
Name
Quantity
2.31 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
reactant
Smiles
CO
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
quenched with 4 ml acetic acid
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized with hexanes-ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
This intermediate was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in ethanol
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized with toluene

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)C1(CCC(CC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.